Echinatine
Overview
Description
Echinatine is a high-purity natural product with the CAS number 480-83-1 . It is an active compound that can be derived from C. barrelieri . This compound exhibits strong antioxidant activity .
Synthesis Analysis
Echinatine is a type of pyrrolizidine alkaloid, which are natural secondary metabolites mainly produced in plants, bacteria, and fungi . The latest advances in the extraction and analysis of this class of alkaloids are summarized with special emphasis on chromatographic-based analysis .Scientific Research Applications
Antioxidant Mechanisms
Echinatin, identified in Chinese herbal medicine Gancao, exhibits significant antioxidant mechanisms. It undergoes electron and proton transfer in aqueous solutions and hydrogen atom transfer in alcoholic solutions to exert its antioxidant action. This action is improved by the presence of a 1,1-dimethyl-2-propenyl substituent in both aqueous and alcoholic solutions (Liang et al., 2018).
Pharmacokinetic Study
A UPLC‐MS/MS method developed for the determination of echinatin revealed fast absorption and extensive distribution in rats, with poor oral bioavailability (~6.81%). This study provides a foundation for understanding the pharmacokinetics of echinatin, which is crucial for its application in therapeutic interventions (Li et al., 2019).
Cardioprotective Effect Against Ischemia/Reperfusion Injury
Echinatin has been shown to exert a protective effect against myocardial ischemia/reperfusion injury, partially by suppressing the Hippo/YAP signaling pathway. This indicates its potential for remission of myocardial injury (Niu et al., 2021).
Anti-cancer Activity
Research indicates that echinatin can trigger apoptosis in esophageal squamous cell carcinoma via ROS- and ER stress-mediated signaling pathways, suggesting its potential as an anti-cancer agent (Kwak et al., 2019). Additionally, it induces reactive oxygen species‐mediated apoptosis in colorectal cancer cells through the JNK/p38 MAPK signaling pathway, providing new directions for therapeutic strategies targeting drug-resistant CRC (Kwak et al., 2022).
Neuroprotective Effects
Echinatin mitigates sevoflurane-induced hippocampal neurotoxicity and cognitive deficits through the mitigation of iron overload and oxidative stress, highlighting its potential for treating cerebral nerve injury caused by surgical anesthesia (Xu et al., 2022).
Safety And Hazards
properties
IUPAC Name |
[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVQRJOGUKCEG-DNVSUFBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106928 | |
Record name | [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-743IO8efvg | |
CAS RN |
480-83-1 | |
Record name | [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Echinatine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(1S,7aR)-2,3,5,7a-Tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl (2S,3S)-2,3-dihydroxy-2-(1-methylethyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001106928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECHINATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743IO8EFVG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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